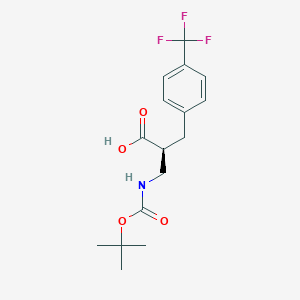
4,4-Difluorocyclohexane-1-sulfinic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorocyclohexane-1-sulfinic chloride is a chemical compound with the molecular formula C6H9ClF2O2S. It is known for its unique structure, which includes two fluorine atoms attached to a cyclohexane ring and a sulfinic chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorocyclohexane-1-sulfinic chloride typically involves the fluorination of cyclohexane derivatives followed by the introduction of the sulfinic chloride group. One common method includes the reaction of cyclohexane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexane is then reacted with thionyl chloride (SOCl2) to introduce the sulfinic chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocyclohexane-1-sulfinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids or other reduced sulfur compounds.
Substitution: The sulfinic chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the sulfinic chloride group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids and other reduced sulfur compounds.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluorocyclohexane-1-sulfinic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms and sulfinic chloride groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexane-1-sulfinic chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinic chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. The fluorine atoms in the cyclohexane ring can also influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic chloride group.
4,4-Difluorocyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfinic chloride group.
4,4-Difluorocyclohexane-1-sulfinic acid: Contains a sulfinic acid group instead of a sulfinic chloride group.
Uniqueness
4,4-Difluorocyclohexane-1-sulfinic chloride is unique due to its combination of fluorine atoms and a sulfinic chloride group, which imparts specific reactivity and properties. This makes it valuable in various chemical reactions and applications where such characteristics are desired.
Properties
Molecular Formula |
C6H9ClF2OS |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
4,4-difluorocyclohexane-1-sulfinyl chloride |
InChI |
InChI=1S/C6H9ClF2OS/c7-11(10)5-1-3-6(8,9)4-2-5/h5H,1-4H2 |
InChI Key |
MQDSXCYOMYWBDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1S(=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)
![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)



![7-Benzyl-4-(4-fluoro-2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961602.png)


